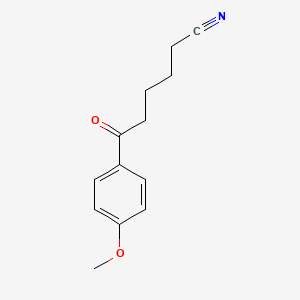

6-(4-Methoxyphenyl)-6-oxohexanenitrile

Description

Contextualization of Keto-Nitriles in Contemporary Organic Synthesis

Keto-nitriles are a class of organic compounds characterized by the presence of both a ketone (C=O) and a nitrile (-C≡N) functional group. This dual functionality makes them highly valuable intermediates, or synthons, in modern organic synthesis. Their strategic importance lies in the orthogonal reactivity of the two groups, which can be addressed selectively or utilized in concert to construct complex molecular architectures.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The ketone group, on the other hand, is amenable to a wide array of transformations including reduction to an alcohol, reductive amination, and various nucleophilic additions. This versatility allows for the synthesis of diverse structures from a single precursor. Particularly, γ- and δ-keto-nitriles are prized as precursors for heterocyclic compounds, such as lactones and nitrogen-containing rings like piperidines, which are prevalent in pharmaceuticals and natural products. researchgate.net

Structural Features and Chemical Versatility of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

This compound is a δ-keto-nitrile featuring a six-carbon aliphatic chain, with a nitrile group at one terminus (C1) and a ketone at the other (C6). The ketone is part of an aryl ketone moiety, specifically bearing a p-methoxyphenyl (anisyl) group.

Key Structural Features:

Nitrile Group (-C≡N): A versatile functional group that can serve as a precursor to amines or carboxylic acids.

Ketone Group (C=O): An electrophilic center that can undergo nucleophilic attack and reduction. Its position adjacent to the aromatic ring influences its reactivity.

Aliphatic Chain (-(CH₂)₄-): Provides a flexible spacer between the two reactive functional groups, enabling intramolecular reactions to form stable six-membered rings.

4-Methoxyphenyl (B3050149) Group: An electron-donating aromatic ring that can influence the reactivity of the adjacent ketone and serve as a site for further modification.

The strategic placement of the ketone and nitrile groups at a 1,6-position makes this molecule an ideal candidate for intramolecular cyclization reactions. For instance, selective reduction of the nitrile to a primary amine would yield a δ-amino ketone, a classic precursor for the synthesis of substituted piperidine (B6355638) rings through intramolecular condensation. whiterose.ac.uk

| Property | Value | Reference |

|---|---|---|

| CAS Number | 29395-08-2 | bldpharm.com |

| Molecular Formula | C₁₃H₁₅NO₂ | bldpharm.com |

| Molecular Weight | 217.26 g/mol | bldpharm.com |

| MDL Number | MFCD07700106 | bldpharm.com |

Overview of Current Research Landscape and Gaps in Knowledge

While the synthesis and application of keto-nitriles as a class are well-documented, a thorough review of the academic literature reveals a notable scarcity of studies focused specifically on this compound. The compound is commercially available from various chemical suppliers, indicating its use, likely as a building block in proprietary or industrial research. bldpharm.comcymitquimica.com However, its specific reaction pathways, optimization of synthetic routes, and the full extent of its utility in academic research remain largely unpublished.

The existing body of research focuses more broadly on:

Synthesis of δ-keto-nitriles through various methods. acs.org

Intramolecular cyclization of δ-amino ketones (which can be derived from δ-keto-nitriles) to form piperidines. whiterose.ac.ukuniroma1.it

The pharmacological importance of substituted piperidine scaffolds, which are among the most common heterocyclic motifs in approved drugs. nih.govresearchgate.netnih.govlifechemicals.comencyclopedia.pubresearchgate.net

The primary gap in knowledge is the lack of dedicated studies exploring the unique potential of the 4-methoxyphenyl substituent on the reactivity and potential applications of the molecule. Research on analogous compounds, such as 6-(4-chlorophenyl)-6-oxohexanenitrile, suggests an interest in this molecular framework, yet the specific influence of the electron-donating methoxy (B1213986) group has not been systematically investigated. nih.gov

Scope and Objectives for Advanced Academic Research on this compound

Given the structural attributes of the compound and the existing gaps in the literature, a focused academic research program could yield significant insights. The primary goal would be to establish this molecule as a versatile precursor for medicinally relevant heterocyclic compounds.

Proposed Research Objectives:

Optimization of Synthesis: To develop and optimize novel, efficient, and scalable synthetic routes to this compound, potentially exploring methods like Friedel-Crafts acylation or modern C-C bond-forming reactions.

Investigation of Intramolecular Cyclization: To systematically study the reductive cyclization of the title compound to form 2-(4-methoxyphenyl)piperidine (B1587726) derivatives. This would involve:

Screening various reducing agents for the selective conversion of the nitrile to an amine.

Investigating reaction conditions (catalysts, solvents, temperature) to control the intramolecular condensation and optimize the yield of the resulting piperidine.

Studying the diastereoselectivity of the cyclization process.

Synthesis of Novel Heterocyclic Scaffolds: To explore alternative reaction pathways beyond piperidine synthesis. This could include hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular reactions to form other heterocyclic systems.

Derivatization and Biological Evaluation: To synthesize a library of derivatives based on the piperidine scaffold obtained from the title compound and to perform preliminary screening for biological activity, leveraging the known pharmacological importance of the piperidine core. nih.govencyclopedia.pub

By pursuing these objectives, the scientific community can fully elucidate the synthetic potential of this compound, transforming it from a mere catalogue chemical into a well-understood and valuable tool for organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKMHMPWYIQLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645194 | |

| Record name | 6-(4-Methoxyphenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29395-08-2 | |

| Record name | 6-(4-Methoxyphenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Methoxyphenyl 6 Oxohexanenitrile

Historical Development of Keto-Nitrile Synthesis

Keto-nitriles, organic compounds containing both a ketone and a nitrile functional group, are valuable intermediates in organic synthesis. The presence of these two distinct reactive sites allows for a wide range of subsequent chemical transformations, making them versatile building blocks for more complex molecules, including pharmaceuticals and natural products. researchgate.netthieme-connect.com Historically, the synthesis of keto-nitriles has been an area of significant research, with early methods often relying on classical condensation and addition reactions.

Over the decades, numerous methodologies have been developed to improve the synthesis of these compounds, focusing on efficiency, selectivity, and the use of milder reaction conditions. The development of organometallic catalysis and new reagents has significantly expanded the toolbox available to chemists for constructing the carbon skeleton of keto-nitriles. researchgate.net Specifically, γ-keto nitriles, such as 6-(4-Methoxyphenyl)-6-oxohexanenitrile, have been targeted for their potential to be converted into other valuable structures like chiral γ-lactones. researchgate.net

Established Synthetic Routes to this compound

Several well-established synthetic strategies can be employed for the preparation of this compound. These methods primarily focus on the formation of the key carbon-carbon bonds that constitute the molecule's backbone.

Nucleophilic Addition Reactions in Carbon-Carbon Bond Formation

Nucleophilic addition to carbonyl groups is a fundamental reaction in organic chemistry for forming carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing this compound, this can be envisioned through the reaction of a nucleophile with an appropriate electrophilic partner.

One plausible approach involves the generation of an enolate from 4-methoxyacetophenone, which then acts as a nucleophile. This enolate can react with an electrophile containing the required four-carbon nitrile chain, such as a halo-substituted butyronitrile (B89842) (e.g., 4-bromobutyronitrile). The reaction proceeds via a nucleophilic substitution mechanism (SN2) to form the desired product. The general mechanism involves the attack of the nucleophilic carbon on the electrophilic center, leading to the formation of a new C-C bond. masterorganicchemistry.comnumberanalytics.com The choice of base, solvent, and temperature is crucial to ensure efficient enolate formation while minimizing side reactions.

Alternatively, a Grignard reagent or an organolithium species derived from a protected cyanohydrin could be added to an α,β-unsaturated ketone like 1-(4-methoxyphenyl)prop-2-en-1-one. This conjugate addition, or Michael addition, would also establish the required carbon framework.

Strategies Involving Acrylonitrile (B1666552) or Related Electrophiles with Activated Ketones

A widely used and efficient method for the synthesis of γ-keto nitriles is the cyanoethylation reaction, which is a specific type of Michael addition. acs.org This strategy involves the reaction of a compound with an acidic proton, such as a ketone, with acrylonitrile (H₂C=CHCN) in the presence of a base. wikipedia.orgacs.org

For the synthesis of this compound, 4-methoxyacetophenone would serve as the activated ketone. In the presence of a suitable base (e.g., sodium ethoxide, potassium tert-butoxide), the ketone is deprotonated at the α-carbon to form a nucleophilic enolate. This enolate then attacks the β-carbon of acrylonitrile, which acts as the electrophile. A subsequent protonation step yields the final product. This method is often favored due to the ready availability of the starting materials and the generally good yields obtained.

Table 1: Representative Conditions for Cyanoethylation of Ketones

| Ketone Substrate | Electrophile | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyacetophenone | Acrylonitrile | Potassium tert-butoxide | tert-Butanol | 25-30 | 75-85 |

| 4-Methoxyacetophenone | Acrylonitrile | Sodium Ethoxide | Ethanol | 50 | 70-80 |

| Acetophenone | Acrylonitrile | Triton B (Benzyltrimethylammonium hydroxide) | Dioxane | 20 | ~90 |

Palladium-Catalyzed Approaches and Coupling Reactions for Ketone Introduction

Modern synthetic chemistry frequently employs palladium-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity. While less traditional for this specific transformation, these methods offer powerful alternatives. A plausible palladium-catalyzed route to this compound could involve a Suzuki or Stille coupling.

For instance, a coupling reaction could be performed between 4-methoxyphenylboronic acid and a suitable halo-substituted keto-nitrile, such as 6-bromo-6-oxohexanenitrile, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This approach constructs the aryl-ketone bond directly. Alternatively, a Heck coupling could be envisioned between 4-iodoanisole (B42571) and an appropriate unsaturated nitrile precursor, followed by further functional group manipulations. These methods are particularly valuable when direct alkylation or addition reactions are problematic due to substrate sensitivity or competing side reactions. ru.nl

Development of Chemo- and Regioselective Preparations

The synthesis of a molecule with multiple functional groups like this compound requires careful control of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs.

In the cyanoethylation of 4-methoxyacetophenone, the base must be chosen to selectively deprotonate the α-carbon of the ketone without promoting reactions at the nitrile group of the product or causing self-condensation of the ketone. The regioselectivity of the nucleophilic attack on acrylonitrile is inherently controlled, with the nucleophile adding to the β-position due to the electronic nature of the α,β-unsaturated system. In palladium-catalyzed reactions, the choice of ligand and catalyst system is critical to ensure that the coupling occurs at the desired position and that other functional groups remain intact. rsc.org

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring the economic viability of a synthetic process. scielo.br For the synthesis of this compound via the Michael addition of 4-methoxyacetophenone to acrylonitrile, several parameters can be adjusted.

Catalyst/Base: The nature and amount of the base can significantly affect the reaction rate and yield. Strong, non-nucleophilic bases are often preferred to avoid side reactions.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. scielo.br Aprotic solvents may favor the reaction by not competing with the nucleophile.

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can speed up the reaction, they may also lead to the formation of undesired byproducts.

Reactant Ratio: The stoichiometry of the reactants can be adjusted to drive the reaction to completion. Using a slight excess of one reactant may be beneficial.

Table 2: Hypothetical Optimization of the Cyanoethylation of 4-Methoxyacetophenone

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOEt (0.1) | EtOH | 50 | 12 | 72 |

| 2 | KOt-Bu (0.1) | THF | 25 | 8 | 85 |

| 3 | KOt-Bu (0.1) | t-BuOH | 25 | 6 | 88 |

| 4 | DBU (0.2) | CH₃CN | 40 | 10 | 78 |

This systematic optimization allows for the identification of the most efficient conditions for the synthesis, balancing yield, purity, and practicality. osti.gov

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. Key areas of focus include the selection of less hazardous reagents, the use of greener solvents, and the optimization of reaction conditions to improve energy efficiency and reduce waste.

One of the primary synthetic routes to this compound is the Friedel-Crafts acylation of anisole (B1667542). tamu.eduwisc.eduyoutube.comyoutube.com This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent derived from a hexane-based precursor bearing a nitrile group. tamu.eduwisc.eduyoutube.com While effective, traditional Friedel-Crafts acylations often present environmental challenges, including the use of stoichiometric amounts of the catalyst, which generates significant waste during workup, and the use of volatile and often hazardous organic solvents like dichloromethane (B109758). tamu.eduyoutube.com

Another potential synthetic pathway is the Houben-Hoesch reaction, which involves the reaction of a nitrile with an electron-rich aromatic compound like anisole in the presence of an acid catalyst. synarchive.comwikipedia.orgnih.govyoutube.com This method could potentially offer a more direct route to the target molecule, avoiding the need to pre-form an acyl chloride. The efficiency and greenness of this approach would largely depend on the specific nitrile precursor and the catalyst system employed. Research into using milder acid catalysts and optimizing reaction conditions to minimize byproduct formation are key to aligning this method with green chemistry principles. nih.gov

The following table summarizes key green chemistry metrics and their application to the potential synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis of this compound | Research Findings and Potential Improvements |

| Prevention | Designing synthetic routes that minimize waste generation. | Utilizing catalytic instead of stoichiometric reagents in Friedel-Crafts acylation can significantly reduce inorganic salt waste. tamu.eduwisc.edu |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | The Houben-Hoesch reaction, if optimized, could offer a higher atom economy by directly coupling anisole and a suitable nitrile precursor. synarchive.comwikipedia.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Replacing hazardous solvents like dichloromethane with greener alternatives such as anisole itself (as a solvent), or exploring solvent-free conditions. youtube.com |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. | The use of deep eutectic solvents has been shown to be effective in Friedel-Crafts reactions and can often be recycled. youtube.com |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. | Microwave-assisted synthesis or the use of highly active catalysts can potentially lower reaction temperatures and reduce energy consumption. |

| Use of Renewable Feedstocks | Using raw materials and feedstocks that are renewable rather than depleting. | While not yet demonstrated for this specific compound, research into bio-based precursors for both the anisole and the hexanenitrile (B147006) portions could be a future direction. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. | A direct synthesis, such as an optimized Houben-Hoesch reaction, would be preferable to a multi-step process involving protecting groups. synarchive.comwikipedia.orgyoutube.com |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. | Employing solid acid catalysts or recyclable Lewis acids in Friedel-Crafts acylation improves sustainability. synarchive.com |

Detailed research into specific green synthetic routes for this compound is ongoing. The primary goals are to improve upon the traditional methods by increasing reaction efficiency, reducing the environmental footprint of the process, and ensuring the economic viability of sustainable alternatives. The development of robust and recyclable catalysts, coupled with the optimization of reaction conditions to favor high yields and selectivity in greener solvents, will be instrumental in achieving these objectives.

Reactivity and Chemical Transformations of 6 4 Methoxyphenyl 6 Oxohexanenitrile

Reactions at the Ketone Carbonyl Functionality

The ketone group, with its electrophilic carbonyl carbon and lone pairs of electrons on the oxygen atom, is a primary site for a variety of chemical reactions.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine/Hydrazone Generation)

Nucleophilic addition is a fundamental reaction of carbonyl compounds. masterorganicchemistry.comnumberanalytics.com The carbonyl carbon is electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the ketone carbonyl results in the formation of a cyanohydrin. This reaction is a classic example of base-promoted nucleophilic addition. libretexts.org The cyanide ion attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin.

Imine and Hydrazone Generation: 6-(4-Methoxyphenyl)-6-oxohexanenitrile reacts with primary amines and hydrazine (B178648) derivatives to form imines and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. The reaction with hydrazines is particularly significant as it can lead to further cyclization products. mdpi.comresearchgate.net For instance, the reaction of γ-keto nitriles with hydrazine derivatives is a well-established method for the synthesis of pyridazines. uminho.ptnih.govchemtube3d.comorganic-chemistry.org

| Reactant | Product Type | General Conditions |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Base catalysis |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalysis, removal of water |

| Hydrazine (H₂NNH₂) | Hydrazone | Mild acid or base catalysis |

| Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone | Mild acid or base catalysis |

Reductions of the Carbonyl Group to Alcohols or Alkyl Moieties

The ketone carbonyl group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohols: The reduction to a secondary alcohol, 6-hydroxy-6-(4-methoxyphenyl)hexanenitrile, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce the nitrile group under standard conditions. google.comorganic-chemistry.org The combination of NaBH₄ with transition metal salts like nickel(II) chloride or cobalt(II) chloride can, however, lead to the reduction of the nitrile as well. jlu.edu.cnresearchgate.net

Reduction to Alkyl Moieties: Complete reduction of the carbonyl group to a methylene group (deoxygenation) to yield 6-(4-methoxyphenyl)hexanenitrile can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base (e.g., KOH) in a high-boiling solvent like ethylene (B1197577) glycol.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable under strongly acidic conditions.

| Reaction | Reagent(s) | Product |

| Carbonyl to Alcohol | Sodium Borohydride (NaBH₄) | 6-hydroxy-6-(4-methoxyphenyl)hexanenitrile |

| Carbonyl to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 6-hydroxy-6-(4-methoxyphenyl)hexanenitrile (potential for nitrile reduction) |

| Carbonyl to Alkyl (Wolff-Kishner) | H₂NNH₂, KOH, heat | 6-(4-methoxyphenyl)hexanenitrile |

| Carbonyl to Alkyl (Clemmensen) | Zn(Hg), HCl | 6-(4-methoxyphenyl)hexanenitrile |

α-Functionalization of the Carbonyl System (e.g., Halogenation, Alkylation, Arylation)

The carbon atoms adjacent to the carbonyl group (α-carbons) are activated and can undergo substitution reactions. This reactivity stems from the ability to form an enol or enolate intermediate, which acts as a nucleophile. wikipedia.org

α-Halogenation: The α-position of the ketone can be halogenated with reagents like chlorine (Cl₂), bromine (Br₂), or iodine (I₂) under either acidic or basic conditions. wikipedia.orglibretexts.orgyoutube.comlibretexts.org

Acid-Catalyzed Halogenation: The reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the rate is independent of the halogen concentration. libretexts.orglibretexts.org Typically, this method leads to the mono-halogenation at the more substituted α-carbon.

Base-Promoted Halogenation: This reaction occurs via an enolate intermediate. The reaction is generally faster than the acid-catalyzed version, and successive halogenations are often rapid, which can lead to polyhalogenated products. For methyl ketones, this can result in the haloform reaction.

α-Alkylation and Arylation: The enolate, formed by treating the ketone with a strong base (e.g., lithium diisopropylamide, LDA), can act as a nucleophile in Sₙ2 reactions with alkyl halides to introduce an alkyl group at the α-position. Similarly, α-arylation can be achieved through cross-coupling reactions, often catalyzed by transition metals like palladium.

Condensation and Cyclization Reactions Involving the Ketone

The bifunctional nature of this compound makes it an excellent substrate for intramolecular and intermolecular condensation and cyclization reactions.

A prominent example is the reaction with hydrazine to form pyridazine (B1198779) derivatives. uminho.ptnih.govchemtube3d.comorganic-chemistry.org The initial reaction forms a hydrazone at the ketone carbonyl. The subsequent step can involve an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the nitrile carbon. This type of reaction is a powerful tool for the synthesis of heterocyclic compounds. The γ-keto nitrile structure is essentially a 1,4-dicarbonyl equivalent, which readily undergoes condensation with hydrazine to form a stable six-membered dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine. chemtube3d.com

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into several other important functionalities, most notably carboxylic acids and their derivatives. libretexts.org

Hydrolysis and Alcoholysis Pathways to Carboxylic Acids and Esters

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. lumenlearning.comlibretexts.orgdocbrown.infoorganic-chemistry.orgmnstate.eduyoutube.com

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong aqueous acid like HCl or H₂SO₄. libretexts.orgyoutube.comgoogle.com The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. The final product is 6-(4-methoxyphenyl)-6-oxohexanoic acid.

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as NaOH. The hydroxide (B78521) ion directly attacks the nitrile carbon. The reaction initially produces an amide, which is then hydrolyzed to the carboxylate salt. libretexts.org Acidification of the reaction mixture is required to obtain the free carboxylic acid, 6-(4-methoxyphenyl)-6-oxohexanoic acid.

Alcoholysis to Esters: In the presence of an alcohol and a strong acid catalyst, nitriles can undergo alcoholysis to form esters. This reaction, known as the Pinner reaction, proceeds through an imidate intermediate which is then hydrolyzed to the ester.

| Reaction | Reagent(s) | Intermediate | Final Product |

| Acid Hydrolysis | H₃O⁺, heat | Amide | 6-(4-Methoxyphenyl)-6-oxohexanoic acid |

| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Amide, Carboxylate Salt | 6-(4-Methoxyphenyl)-6-oxohexanoic acid |

| Alcoholysis (Pinner) | 1. R'OH, HCl; 2. H₂O | Imidate Salt | Alkyl 6-(4-methoxyphenyl)-6-oxohexanoate |

Reductions of the Nitrile Group to Amines or Aldehydes

The nitrile functional group in this compound is a versatile precursor for the synthesis of both primary amines and aldehydes, depending on the reducing agent and reaction conditions employed.

Reduction to Primary Amines:

The complete reduction of the nitrile to a primary amine, yielding 7-amino-1-(4-methoxyphenyl)heptan-1-one, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This transformation involves the addition of two equivalents of hydride to the nitrile carbon. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting amine.

Catalytic hydrogenation is another effective method for the reduction of nitriles to primary amines. This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure complete conversion.

Table 1: Conditions for the Reduction of the Nitrile Group to a Primary Amine

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature, followed by aqueous workup | 7-amino-1-(4-methoxyphenyl)heptan-1-one |

| Hydrogen (H₂) / Raney Nickel | Ethanol or Methanol | Room temperature to 100 °C, high pressure | 7-amino-1-(4-methoxyphenyl)heptan-1-one |

Reduction to Aldehydes:

The partial reduction of the nitrile to an aldehyde, affording 6-(4-Methoxyphenyl)-6-oxohexanal, requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, in a non-polar solvent like toluene (B28343) or hexane. commonorganicchemistry.com At these low temperatures, DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine intermediate which is stable until a subsequent aqueous workup hydrolyzes it to the aldehyde. masterorganicchemistry.com

Table 2: Conditions for the Reduction of the Nitrile Group to an Aldehyde

| Reagent | Solvent | Typical Conditions | Product |

|---|

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

While the aliphatic nitrile in this compound is not a typical substrate for cycloaddition reactions, it can be converted into a reactive 1,3-dipole, such as a nitrile oxide, which can then readily participate in [2+3] cycloaddition reactions. beilstein-journals.orgyoutube.com This two-step process would first involve the conversion of the nitrile to a hydroximoyl chloride, followed by dehydrohalogenation to generate the nitrile oxide in situ.

The resulting nitrile oxide can then react with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. For instance, reaction with an alkene would yield a substituted isoxazoline, while reaction with an alkyne would produce a substituted isoxazole. youtube.com

Table 3: Hypothetical [2+3] Cycloaddition of a this compound-derived Nitrile Oxide

| Dipolarophile | Product Class |

|---|---|

| Alkene (e.g., styrene) | Isoxazoline |

It is important to note that the conditions required for the initial formation of the nitrile oxide must be compatible with the ketone and methoxy (B1213986) functionalities present in the starting material.

Nitrile Derivatizations (e.g., Amidines, Tetrazoles)

The nitrile group of this compound can be converted into other valuable nitrogen-containing functional groups, such as amidines and tetrazoles.

Amidine Formation:

Amidines can be synthesized from nitriles via the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride, to form an imino ether hydrochloride, also known as a Pinner salt. wikipedia.org Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine will yield the corresponding amidine. wikipedia.org

Table 4: General Steps for Amidine Synthesis via the Pinner Reaction

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | Alcohol (e.g., ethanol), Anhydrous HCl | Imino ether hydrochloride (Pinner salt) |

Tetrazole Formation:

Tetrazoles can be prepared from nitriles through a [2+3] cycloaddition reaction with an azide (B81097) salt, typically sodium azide (NaN₃). tandfonline.comnih.gov This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or an amine salt. tandfonline.comrsc.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. tandfonline.com This method provides a direct route to 5-substituted 1H-tetrazoles. tandfonline.comthieme-connect.comorganic-chemistry.org

Table 5: Typical Conditions for Tetrazole Synthesis from Nitriles

| Azide Source | Catalyst | Solvent | Product |

|---|---|---|---|

| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Water or Isopropanol | 5-(5-(4-methoxyphenyl)-5-oxopentyl)-1H-tetrazole |

Reactivity of the Para-Methoxyphenyl Aromatic Ring

The para-methoxyphenyl group in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. The methoxy group is a strong ortho, para-director.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the anisole (B1667542) ring system facilitates various electrophilic aromatic substitution reactions. The methoxy group directs incoming electrophiles to the positions ortho to it (positions 3 and 5 on the aromatic ring).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically using a halogenating agent in the presence of a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.eduyoutube.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Table 6: Potential Electrophilic Aromatic Substitution Products

| Reaction | Electrophile | Product |

|---|---|---|

| Bromination | Br⁺ | 6-(3-Bromo-4-methoxyphenyl)-6-oxohexanenitrile |

| Nitration | NO₂⁺ | 6-(4-Methoxy-3-nitrophenyl)-6-oxohexanenitrile |

Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Derivatives

While this compound itself is not suitable for cross-coupling reactions, its halogenated derivatives (prepared as described in section 3.3.1) are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orglibretexts.org This would allow for the introduction of new aryl or vinyl groups at the position of the halogen.

Heck-Mizoroki Reaction: This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgnih.gov

Table 7: Examples of Cross-Coupling Reactions on a Halogenated Derivative

| Reaction | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl derivative |

Directed Ortho-Metalation Strategies

The methoxy group of the para-methoxyphenyl ring can act as a directed metalation group (DMG). wikipedia.org This allows for the regioselective deprotonation of one of the ortho positions (positions 3 or 5) using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). wikipedia.orgsemanticscholar.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent specifically at the ortho position. wikipedia.org

This strategy offers an alternative to electrophilic aromatic substitution for the functionalization of the aromatic ring, often with complementary regioselectivity.

Table 8: Directed Ortho-Metalation and Subsequent Electrophilic Quench

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Metalation | n-BuLi or sec-BuLi / TMEDA | Ortho-lithiated intermediate |

Cascade and Tandem Reaction Sequences Utilizing Multiple Functional Groups

The molecular architecture of this compound, featuring a ketone, a nitrile, and an aromatic ring, presents a versatile scaffold for the design of cascade and tandem reactions. These one-pot processes, which involve two or more sequential transformations without the isolation of intermediates, are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly construct complex molecular frameworks. mdpi.combeilstein-journals.org While specific cascade reactions commencing with this compound are not extensively documented, its identity as a γ-ketonitrile allows for informed predictions of its reactivity based on established transformations of analogous compounds.

The dual functionality of γ-ketonitriles makes them prime candidates for multicomponent reactions (MCRs), a subset of tandem reactions where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govfrontiersin.org These reactions are fundamental in combinatorial chemistry and drug discovery for generating libraries of structurally diverse molecules. nih.govbeilstein-journals.org

A significant application of γ-ketonitriles is in the synthesis of heterocyclic compounds. beilstein-journals.orgfrontiersin.orgresearchgate.net For instance, research has demonstrated the utility of γ-ketonitriles in three-component cascade reactions for the synthesis of 2-aminofurans. rsc.org In a reaction involving imidazole (B134444) N-oxides, arylglyoxals, and a 3-ketonitrile, a highly electrophilic intermediate is formed that readily reacts with the N-oxide. rsc.org The resulting γ-ketonitrile intermediate then undergoes a spontaneous 5-exo-dig cyclization to yield the 2-aminofuran derivative. rsc.org Notably, this cyclization often proceeds without the need for a base, highlighting the intrinsic reactivity of the functional groups. rsc.org Given its structure, this compound could mechanistically participate in analogous transformations, where the ketone group engages with an electrophile and the nitrile group is involved in a subsequent intramolecular cyclization.

The following table outlines a hypothetical cascade reaction involving this compound based on known reactivity patterns of γ-ketonitriles.

Table 1: Hypothetical Cascade Reaction for Synthesis of a Furan Derivative

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | This compound, Arylglyoxal, Imidazole N-oxide | Knoevenagel adduct | Knoevenagel Condensation |

| 2 | Knoevenagel adduct, Imidazole N-oxide | Michael adduct | Michael Addition |

| 3 | Michael adduct | 2-aminofuran derivative | 5-exo-dig Cyclization |

This proposed sequence illustrates how the ketone and nitrile functionalities of this compound could be sequentially engaged in a one-pot reaction to generate a more complex heterocyclic system. The methoxyphenyl group would be expected to influence the reactivity of the ketone and could potentially be functionalized in further steps.

Furthermore, the development of tandem reactions combining different catalytic systems, such as biocatalysis and chemical catalysis, is a growing area of research. mdpi.com Such approaches could be applied to molecules like this compound to achieve highly selective and efficient transformations. For example, an enzymatic reduction of the ketone could be followed by a metal-catalyzed cyclization involving the nitrile group, all within a single reaction vessel.

The potential for this compound to participate in isonitrile-based multicomponent reactions, such as the Passerini and Ugi reactions, should also be considered. nih.gov While these reactions typically involve aldehydes or ketones and carboxylic acids, the presence of the keto group in this compound makes it a suitable candidate for such transformations, leading to the formation of α-acyloxy carboxamides or α-aminoacyl amides, respectively.

Mechanistic Investigations of Reactions Involving 6 4 Methoxyphenyl 6 Oxohexanenitrile

Elucidation of Proposed Reaction Pathways and Intermediates

Given its bifunctional nature, 6-(4-Methoxyphenyl)-6-oxohexanenitrile is a prime candidate for intramolecular reactions. The primary proposed reaction pathway involves an intramolecular cyclization, which can proceed via two main routes depending on the reaction conditions: a Friedel-Crafts-type acylation (an intramolecular variant of the Houben-Hoesch reaction) or a Thorpe-Ziegler cyclization.

Intramolecular Houben-Hoesch Type Reaction: Under acidic conditions, the nitrile group can be activated to act as an electrophile. The reaction is proposed to proceed through the following intermediates:

Nitrile Protonation/Lewis Acid Adduct Formation: The reaction initiates with the protonation of the nitrile nitrogen by a strong acid or coordination with a Lewis acid catalyst. This enhances the electrophilicity of the nitrile carbon.

Formation of an Acylium Ion Equivalent: The activated nitrile can then be attacked by the electron-rich 4-methoxyphenyl (B3050149) ring. This intramolecular electrophilic aromatic substitution is directed by the activating methoxy (B1213986) group, primarily to the ortho position.

Sigma Complex (Wheland Intermediate): The electrophilic attack on the aromatic ring leads to the formation of a resonance-stabilized carbocation, known as a sigma complex or Wheland intermediate.

Rearomatization and Imine Formation: A proton is lost from the aromatic ring to restore aromaticity, leading to the formation of a cyclic imine intermediate.

Hydrolysis: Subsequent hydrolysis of the imine in the aqueous work-up yields the final cyclic ketone product, which in this case would be a substituted tetralone.

Thorpe-Ziegler Cyclization: In the presence of a strong base, an alternative pathway, the Thorpe-Ziegler cyclization, can occur. This reaction involves the nitrile group and the α-carbon to the ketone.

Carbanion Formation: A strong base abstracts a proton from the carbon alpha to the nitrile group, forming a carbanion.

Intramolecular Nucleophilic Attack: The newly formed carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone.

Cyclic Intermediate Formation: This attack results in the formation of a cyclic α-cyano enamine after rearrangement.

Hydrolysis and Decarboxylation: Subsequent acidic workup hydrolyzes the enamine and the nitrile group, which can be followed by decarboxylation to yield a cyclic ketone.

Identification of Key Elementary Steps and Rate-Determining Steps

For the intramolecular Houben-Hoesch type reaction, the rate-determining step is generally considered to be the electrophilic attack of the activated nitrile on the aromatic ring to form the sigma complex . crunchchemistry.co.uk This step involves the disruption of the aromaticity of the phenyl ring and has the highest activation energy. The subsequent deprotonation to restore aromaticity is a fast process.

In the Thorpe-Ziegler cyclization, the formation of the carbanion at the carbon alpha to the nitrile group is typically the rate-determining step . rsc.org The acidity of this proton is crucial, and the stability of the resulting carbanion influences the reaction rate. The subsequent intramolecular nucleophilic attack is generally faster.

Transition State Analysis and Energy Profiles of Transformations

Intramolecular Houben-Hoesch Type Reaction: The transition state for the rate-determining step involves the formation of the C-C bond between the nitrile carbon and the aromatic ring. Computational studies on similar intramolecular Friedel-Crafts acylations suggest a transition state where the acylium ion equivalent is positioned over the aromatic ring, leading to the formation of the sigma complex. masterorganicchemistry.com The energy profile of this reaction would show an initial dip for the formation of the activated nitrile-acid complex, followed by a significant energy barrier corresponding to the formation of the high-energy sigma complex intermediate. Subsequent steps leading to the final product would have much lower activation energies.

Thorpe-Ziegler Cyclization: The transition state for the rate-determining step involves the deprotonation of the α-carbon. The geometry of the transition state will be influenced by the nature of the base and the solvent. The subsequent cyclization step proceeds through a cyclic transition state where the carbanion is attacking the carbonyl carbon. The stability of the forming ring (typically 5- or 6-membered rings are favored) will significantly impact the energy of this transition state.

Below is a hypothetical energy profile for the intramolecular Houben-Hoesch reaction:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactant + Acid | 0 |

| 2 | Activated Nitrile-Acid Complex | -5 |

| 3 | Transition State 1 (Sigma Complex Formation) | +25 |

| 4 | Sigma Complex Intermediate | +15 |

| 5 | Transition State 2 (Rearomatization) | +17 |

| 6 | Cyclic Imine Intermediate | -10 |

| 7 | Products (after hydrolysis) | -20 |

Note: The values in this table are illustrative and not based on experimental data for this specific compound.

Kinetic and Thermodynamic Considerations in Reaction Selectivity and Efficiency

The selectivity between the intramolecular Houben-Hoesch and Thorpe-Ziegler pathways is primarily dictated by the reaction conditions (acidic vs. basic).

Under acidic conditions , the Houben-Hoesch pathway is favored. The efficiency of this reaction is highly dependent on the nature of the acid catalyst, the solvent, and the temperature. Strong Lewis acids or superacids are often required to sufficiently activate the nitrile group. The electron-donating nature of the methoxy group on the phenyl ring enhances the nucleophilicity of the ring, thereby increasing the reaction rate and favoring cyclization.

Under basic conditions , the Thorpe-Ziegler cyclization is the preferred route. The choice of base and solvent is critical. Sterically hindered, non-nucleophilic bases are often used to promote carbanion formation without competing nucleophilic attack at the carbonyl or nitrile groups. The reaction is typically run under anhydrous conditions to prevent quenching of the carbanion intermediate.

The final product distribution can also be influenced by kinetic versus thermodynamic control . rsc.orgwikipedia.org For instance, in the Houben-Hoesch reaction, the position of cyclization on the aromatic ring is generally under kinetic control, with the ortho position to the strongly activating methoxy group being the most favorable. In some cases, if the reaction is reversible, a thermodynamically more stable product could be formed at higher temperatures or with longer reaction times.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 6-(4-Methoxyphenyl)-6-oxohexanenitrile, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

The protons on the 4-methoxyphenyl (B3050149) group are expected to appear as two doublets in the aromatic region (typically δ 6.9-8.0 ppm). The protons ortho to the methoxy (B1213986) group are anticipated to be more shielded and thus resonate at a lower chemical shift (closer to δ 6.9 ppm), while the protons ortho to the carbonyl group will be deshielded and appear at a higher chemical shift (around δ 7.9 ppm). The methoxy group itself would present as a sharp singlet at approximately δ 3.8 ppm.

The aliphatic chain protons would show characteristic multiplets in the upfield region. The methylene (B1212753) group adjacent to the carbonyl group (C5) is expected to be the most deshielded of the aliphatic protons, likely appearing as a triplet around δ 3.0 ppm. The methylene group adjacent to the nitrile group (C2) would also be deshielded, with an expected triplet around δ 2.4 ppm. The remaining methylene groups at C3 and C4 would likely appear as overlapping multiplets in the range of δ 1.7-1.9 ppm.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2', H-6' (Aromatic) | ~7.95 | Doublet |

| H-3', H-5' (Aromatic) | ~6.95 | Doublet |

| -OCH₃ | ~3.87 | Singlet |

| -CH₂-C=O (H-5) | ~3.05 | Triplet |

| -CH₂-CN (H-2) | ~2.40 | Triplet |

| -CH₂- (H-3, H-4) | ~1.7-1.9 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

The carbonyl carbon (C6) is expected to be the most deshielded, with a chemical shift in the range of δ 195-200 ppm. The nitrile carbon (C1) would appear around δ 119 ppm. The aromatic carbons would have signals in the δ 114-164 ppm region. The carbon attached to the methoxy group (C4') would be highly shielded (around δ 164 ppm), while the carbon attached to the carbonyl group (C1') would be found near δ 130 ppm. The remaining aromatic carbons would appear between δ 114 and δ 130 ppm.

The aliphatic carbons would resonate in the upfield region of the spectrum. The methylene carbon adjacent to the carbonyl group (C5) would be around δ 38 ppm, and the methylene carbon next to the nitrile group (C2) would be near δ 17 ppm. The other two methylene carbons (C3 and C4) would have signals in the range of δ 20-30 ppm. The methoxy carbon would appear around δ 55 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C6) | ~198 |

| -CN (C1) | ~119 |

| C-4' (Aromatic, C-OCH₃) | ~164 |

| C-1' (Aromatic, C-C=O) | ~130 |

| C-2', C-6' (Aromatic) | ~130 |

| C-3', C-5' (Aromatic) | ~114 |

| -OCH₃ | ~55 |

| -CH₂-C=O (C5) | ~38 |

| -CH₂- (C4) | ~23 |

| -CH₂- (C3) | ~24 |

| -CH₂-CN (C2) | ~17 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent methylene groups in the aliphatic chain (H-2 with H-3, H-3 with H-4, and H-4 with H-5). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the protons on C5 to the carbonyl carbon C6, and from the aromatic protons H-2'/H-6' to the carbonyl carbon C6, confirming the attachment of the hexanenitrile (B147006) chain to the methoxyphenyl ring via the ketone. Correlations from the methoxy protons to C4' would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY could show correlations between the methoxy protons and the aromatic protons at the 3' and 5' positions, confirming their spatial closeness.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C≡N (nitrile) stretching vibration would be observed around 2245 cm⁻¹. Another prominent, strong absorption would be due to the C=O (ketone) stretching vibration, typically appearing around 1685 cm⁻¹ for an aryl ketone. vscht.cz

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz A strong band corresponding to the C-O stretching of the aryl ether is expected in the region of 1250-1200 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| C≡N Stretch (Nitrile) | ~2245 | Sharp, Medium |

| C=O Stretch (Aryl Ketone) | ~1685 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-O Stretch (Aryl Ether) | 1250-1200 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₅NO₂), the molecular weight is 217.26 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 217.

The fragmentation pattern would likely be dominated by cleavage adjacent to the carbonyl group. A prominent fragment would be the acylium ion [CH₃OC₆H₄CO]⁺ at m/z 135, resulting from the cleavage of the C5-C6 bond. Another significant fragmentation pathway could involve the loss of the butanenitrile radical (•(CH₂)₄CN) to give the same acylium ion. Alpha-cleavage on the other side of the carbonyl group is less likely due to the stability of the aromatic ring. Further fragmentation of the m/z 135 ion could involve the loss of a methyl radical (•CH₃) to give an ion at m/z 120, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 92.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 217 | [M]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 120 | [OC₆H₄CO]⁺ |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound in the searched scientific literature. If a suitable crystal could be grown, X-ray crystallographic analysis would provide invaluable information. It would confirm the connectivity of the atoms as determined by NMR and MS. Furthermore, it would reveal the conformation of the flexible hexanenitrile chain and the dihedral angle between the plane of the aromatic ring and the carbonyl group. This information is crucial for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding (though this molecule lacks strong hydrogen bond donors). Such data would be highly beneficial for computational modeling and for understanding the structure-property relationships of this compound.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

The purity and separation of the chemical compound this compound are critical for its characterization and application in further research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. These methods allow for the effective separation of the target compound from impurities, starting materials, and byproducts that may be present after synthesis.

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. By optimizing parameters such as the column (stationary phase), mobile phase composition, flow rate, and detector, a high degree of separation and accurate quantification can be achieved.

For a compound of this nature, a reversed-phase HPLC method is typically suitable. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (commonly a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The purity of this compound can be determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.

Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is another essential technique, particularly for volatile and thermally stable compounds. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) transports the analyte through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. When coupled with mass spectrometry, GC-MS provides not only quantitative data but also structural information, confirming the identity of the compound and any impurities.

The selection between HPLC and GC for the analysis of this compound would depend on its volatility and thermal stability. Given its molecular structure, HPLC is often the preferred method for purity analysis of such keto-nitrile compounds due to their relatively high boiling points and potential for thermal degradation at the high temperatures required for GC.

Below are hypothetical data tables illustrating the type of information that would be generated from HPLC and GC analyses for the purity assessment of this compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 25°C |

| Retention Time | 5.8 min |

| Purity (by area %) | >99% |

Table 2: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280°C |

| Oven Program | 100°C (1 min), then 15°C/min to 300°C (5 min) |

| Injection Mode | Split (10:1) |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Scan Range | 40-500 m/z |

These tables represent typical starting points for method development. The actual experimental conditions would require optimization to achieve the best separation and sensitivity for this compound and any potential impurities. The detailed research findings from such analyses would provide crucial information on the compound's purity, which is essential for its reliable use in subsequent scientific investigations.

Computational Chemistry and Theoretical Studies on 6 4 Methoxyphenyl 6 Oxohexanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular properties. These methods solve the Schrödinger equation for a given molecule, yielding data on its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net For 6-(4-Methoxyphenyl)-6-oxohexanenitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. mdpi.comopenaccesspub.org This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached.

Once the geometry is optimized, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. scielo.org.za The theoretical vibrational frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental data. scielo.org.za These calculations are crucial for assigning specific vibrational modes (e.g., C=O stretch, C≡N stretch, C-H bend) to the peaks observed in an experimental FT-IR spectrum. mdpi.com

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3085 - 3043 | ~3060 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950 - 2850 | ~2940 | Aliphatic C-H stretching |

| ν(C≡N) | 2245 | ~2250 | Nitrile stretching |

| ν(C=O) | 1680 | ~1685 | Ketone carbonyl stretching |

| ν(C=C) aromatic | 1600 - 1450 | ~1595, ~1510 | Aromatic ring stretching |

Note: This table is illustrative. Experimental values are hypothetical.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl ring, while the LUMO is likely centered on the electron-withdrawing carbonyl and nitrile groups. This distribution indicates that the molecule can act as both an electron donor and acceptor, participating in charge-transfer interactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | High stability, moderate reactivity |

Note: This table contains representative values for a molecule of this type.

Computational methods can accurately predict various spectroscopic parameters. As mentioned, vibrational frequency calculations are used to simulate IR spectra. scielo.org.za Additionally, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) technique. mdpi.com

These calculations provide theoretical ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm the molecular structure. openaccesspub.org The computed chemical shifts help in the assignment of specific peaks to particular protons and carbon atoms within the this compound structure, which can be especially useful for complex regions of the spectrum. mdpi.com

Table 3: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm)

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹H (Aromatic) | 7.95, 6.98 | ~7.9, ~7.0 |

| ¹H (-OCH₃) | 3.85 | ~3.9 |

| ¹H (-CH₂-C=O) | 2.95 | ~3.0 |

| ¹³C (C=O) | 198.5 | ~198.0 |

| ¹³C (C≡N) | 119.0 | ~119.5 |

| ¹³C (-OCH₃) | 55.6 | ~55.5 |

Note: This table is illustrative. Experimental values are hypothetical.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on static, single-molecule properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov MD simulations can provide a detailed understanding of the conformational flexibility of this compound. nih.gov This is particularly relevant for the flexible hexanenitrile (B147006) chain, allowing researchers to explore its various possible shapes (conformers) and their relative energies.

MD simulations are also valuable for studying intermolecular interactions. By simulating the compound in a solvent, such as water or an organic solvent, one can observe how the molecule interacts with its environment. 193.6.1 These simulations can reveal information about solvation, hydrogen bonding, and other non-covalent interactions that influence the compound's physical properties and behavior in solution.

Reaction Mechanism Predictions and Catalytic Pathway Elucidation via Computational Models

Computational models are instrumental in predicting reaction mechanisms by mapping the potential energy surface of a chemical reaction. For this compound, this could involve studying reactions such as the reduction of the ketone or the hydrolysis of the nitrile group.

Using DFT, chemists can calculate the structures and energies of reactants, products, intermediates, and transition states. nih.gov This information allows for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of the most favorable reaction pathway. Such studies can elucidate the step-by-step mechanism of a reaction, helping to explain experimental observations and guide the design of new synthetic routes or catalysts.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netuni-muenchen.de It is calculated by determining the electrostatic potential at the surface of the molecule and is typically color-coded to indicate different charge regions. researchgate.net

For this compound, an MEP map would highlight:

Negative Regions (Red): These areas are electron-rich and are prone to electrophilic attack. They would be concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. nih.gov

Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. They are typically found around the hydrogen atoms. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

The MEP map provides a clear and intuitive guide to the molecule's reactive sites, complementing the insights gained from FMO analysis. researchgate.net It is a valuable tool for predicting how the molecule will interact with other reagents and biological macromolecules. manipal.edu

Role of 6 4 Methoxyphenyl 6 Oxohexanenitrile As a Building Block in Complex Organic Molecule Synthesis

Precursor in Heterocyclic Synthesis

The strategic placement of functional groups in 6-(4-Methoxyphenyl)-6-oxohexanenitrile makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of the ketone and nitrile groups allows for a range of cyclization strategies to form both nitrogen- and oxygen-containing rings.

While the potential for this compound to serve as a precursor for nitrogen-containing heterocycles is significant, specific documented examples of its use in the synthesis of dihydroquinolines, pyridines, pyrazolo[3,4-c]pyridines, and triazoles are not extensively reported in the surveyed literature. However, the general synthetic strategies for these heterocycles often involve precursors with similar functionalities. For instance, the synthesis of pyridines can be achieved through various condensation reactions involving ketones and ammonia (B1221849) or its derivatives nih.govresearchgate.netnih.gov. The 4-methoxyphenyl (B3050149) group present in the starting material is a common substituent in biologically active pyrazolo[3,4-b]pyridine derivatives mdpi.comnih.govresearchgate.net. Similarly, the synthesis of triazole derivatives often involves precursors with nitrile functionalities frontiersin.orgsynarchive.commdpi.comorgsyn.org. The exploration of these established synthetic routes with this compound as the starting material could yield novel derivatives of these important heterocyclic systems.

The synthesis of oxygen-containing heterocycles using this compound as a precursor is more readily conceptualized through established synthetic methodologies. For example, the intramolecular cyclization of dinitriles, known as the Thorpe-Ziegler reaction, is a classic method for the synthesis of cyclic ketones, which are precursors to cyclohexan-1,3-diones rsc.orgresearchgate.netscispace.comcaltech.eduresearchgate.net. The conversion of the ketone in this compound to a second nitrile group would render it a suitable substrate for such a transformation.

The synthesis of chromenones and coumarins often involves condensation reactions of phenols with β-ketoesters or related compounds nih.govnih.govresearchgate.netijsart.comnih.govnih.govresearchgate.net. While direct application of this compound in these reactions is not explicitly detailed, its structural motifs are present in various synthesized coumarin (B35378) derivatives nih.govnih.gov. For instance, the Pechmann condensation is a widely used method for coumarin synthesis that could potentially be adapted for precursors derived from this compound nih.govijsart.comnih.gov.

The construction of spirocycles and fused-ring systems represents a significant challenge in organic synthesis, and building blocks that facilitate their formation are highly valuable. The functional groups within this compound offer potential entry points for the synthesis of such complex architectures. Spirocycles can be synthesized through various methods, including intramolecular alkylations and cycloadditions mdpi.comchemmethod.comnih.gov. The carbon backbone of this compound could be functionalized to create precursors for these types of cyclizations.

Similarly, fused-ring systems are often constructed through intramolecular cyclization reactions nih.gov. The ketone and nitrile groups of this compound could participate in tandem reactions to build fused heterocyclic rings. While specific examples utilizing this exact starting material are not prominent, the principles of intramolecular reactions suggest its potential in this area.

Applications in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of molecular complexity from simple starting materials. These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are highly desirable for their efficiency and atom economy.

The structure of this compound, with its ketone and nitrile functionalities, makes it a plausible candidate for participation in various MCRs. For instance, the ketone could react with an amine and a nucleophile in a Mannich-type reaction, or the nitrile group could be involved in reactions such as the Ugi or Passerini reactions after suitable modification. Although the direct use of this compound in MCRs is not extensively documented, the principles of MCR design suggest that it could be a valuable component for the synthesis of diverse and complex molecular scaffolds.

Strategic Use in Retrosynthetic Analysis of Natural Products and Functional Materials

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. The identification of key building blocks that can be reliably incorporated into complex structures is a crucial aspect of this process wikipedia.orgjocpr.comnih.govsemanticscholar.orgnih.gov.

This compound, with its combination of an aromatic ring, a ketone, and a nitrile, represents a versatile synthon in retrosynthetic analysis. The 4-methoxyphenyl group is a common feature in many natural products and functional materials. Therefore, this compound could be envisioned as a key intermediate in the synthesis of such molecules. The ketone and nitrile functionalities allow for a variety of disconnections, leading to different synthetic pathways. While specific examples of its application in the total synthesis of natural products are not readily found in the literature, its structural features make it a theoretically attractive starting point for the retrosynthetic analysis of a range of target molecules.

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for the synthesis of keto-nitriles exist, ongoing research is focused on developing more efficient, selective, and sustainable pathways. The exploration of novel catalytic systems is central to this endeavor, aiming to improve yields, reduce reaction times, and minimize waste.

One promising area is the 1,4-refunctionalization of β-diketones to produce γ-keto nitriles through a cascade radical process catalyzed by iron. rsc.org This method involves the cleavage of a C-C single bond, offering a new disconnection approach for accessing complex nitrile-containing molecules. rsc.org Another innovative strategy involves the cyclization reaction of chalcone (B49325) derivatives with malononitrile, which has been used to synthesize related nicotinonitrile structures. researchgate.net Furthermore, modern variations of classic reactions, such as the Schmidt reaction for converting aldehydes to nitriles, are being improved with low catalyst loadings and the use of environmentally benign solvents like hexafluoro-2-propanol (HFIP). mdpi.com The development of such protocols, which tolerate diverse functional groups, could be adapted for the large-scale and environmentally friendly synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile and its analogs. mdpi.com

Future work will likely focus on discovering new catalysts, including those based on earth-abundant metals, and developing one-pot or tandem reactions that construct the keto-nitrile framework from simple precursors in a single operation. researchgate.netuochb.cz

Development of Asymmetric Catalytic Transformations for Enantioselective Synthesis